molecular formula C13H15N3O2S B3013323 N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine CAS No. 866154-98-5

N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine

Cat. No.: B3013323
CAS No.: 866154-98-5
M. Wt: 277.34
InChI Key: STDOOCCJJWHTFW-UHFFFAOYSA-N
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Description

N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a nitro group, and an aromatic ring substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine typically involves multiple steps. One common method starts with the nitration of 4-isopropyl-3-methylphenol to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving appropriate thioamide precursors. The final step involves the coupling of the thiazole derivative with an amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The aromatic ring can undergo electrophilic substitution reactions.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions on the aromatic ring can introduce various functional groups.

Scientific Research Applications

N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-isopropyl-3-methylphenol: A precursor in the synthesis of the target compound.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.

Uniqueness

N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(3-methyl-4-propan-2-ylphenyl)-5-nitro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8(2)11-5-4-10(6-9(11)3)15-13-14-7-12(19-13)16(17)18/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDOOCCJJWHTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=C(S2)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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